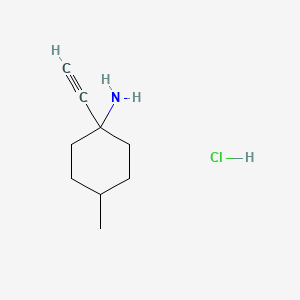
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride typically involves several steps, including the introduction of the ethynyl group and the formation of the amine hydrochloride salt. The synthetic routes may vary, but common methods include:
Alkylation: Introduction of the ethynyl group to the cyclohexane ring.
Amination: Conversion of the intermediate to the amine.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group and amine functionality allow it to bind to various receptors and enzymes, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclohexan-1-amine: Lacks the methyl group, leading to different chemical properties.
4-Methylcyclohexan-1-amine: Lacks the ethynyl group, affecting its reactivity and applications.
Cyclohexan-1-amine: A simpler structure without the ethynyl and methyl groups, used as a basic building block in organic synthesis.
Biologische Aktivität
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes an ethynyl group, a methyl group, and an amine group attached to a cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 2758002-85-4 |
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.7 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethynyl and amine groups facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various physiological effects depending on the context in which the compound is applied.
Interaction with Molecular Targets
- Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurological functions and signaling pathways.
Case Studies and Research Findings
- Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that modifications in the cyclohexane structure can enhance antibacterial efficacy against specific strains of bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways through receptor-mediated signaling.
- Neuropharmacological Effects : Investigations into the neuropharmacological effects have revealed that it may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Neurological | Modulates neurotransmitter activity |
Synthetic Routes and Applications
The synthesis of this compound typically involves several key steps:
- Formation of Cyclohexane Ring : Achieved through cyclization reactions.
- Introduction of Ethynyl Group : Conducted via reactions with alkyne precursors.
- Methyl Group Addition : Performed through alkylation reactions.
- Hydrochloride Salt Formation : Finalized by reacting the amine with hydrochloric acid.
This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules for pharmaceutical development.
Eigenschaften
Molekularformel |
C9H16ClN |
|---|---|
Molekulargewicht |
173.68 g/mol |
IUPAC-Name |
1-ethynyl-4-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(10)6-4-8(2)5-7-9;/h1,8H,4-7,10H2,2H3;1H |
InChI-Schlüssel |
IHUDUSNDXYNPRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C#C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















